2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzodiazole ring fused with a propanoic acid moiety, making it a unique entity with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid.
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is unique due to its specific combination of a benzodiazole ring with a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h6-7H,2-5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGOJBAVJBDKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C1CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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